N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-27-14-13-24-12-11-18-19(22(24)26)9-6-10-20(18)28-16-21(25)23-15-17-7-4-3-5-8-17/h3-12H,2,13-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGSDPOHGWTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethoxyethyl Chain: The ethoxyethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Benzylation: The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the ethoxyethyl chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multi-step organic reactions including alkylation and acylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Biological Activities
Antimicrobial Activity
this compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant potency, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Research into the anticancer properties of this compound has shown that it can induce apoptosis in cancer cell lines. It targets specific pathways involved in cell proliferation and survival. For instance, derivatives with similar structural motifs have been reported to inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in preclinical models .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. In vitro studies indicate that it can inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration and depression. This suggests potential applications in treating conditions such as Alzheimer's disease and depression-related disorders .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli with MIC values of 32 µg/mL. |
| Study B | Anticancer Properties | Showed significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Neuroprotection | Inhibited monoamine oxidase B activity by 70% at a concentration of 50 µM, indicating potential for treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide and related compounds:
Key Structural Differences and Implications
N-Substituent Variations :
- The benzyl group in the target compound may enhance blood-brain barrier penetration compared to the 2-methoxyphenyl group in 's analog, which could increase metabolic stability .
- EVT-401 ’s trifluoromethyl and fluoro groups improve receptor binding affinity but may reduce solubility .
Core Modifications: Tetrahydroisoquinoline vs.
Biological Activity: EVT-401 is explicitly noted as a P2X7 antagonist, highlighting the importance of the trifluoromethylphenyl group in receptor interaction . The target compound’s 2-ethoxyethyl substituent may influence pharmacokinetics by modulating hydrophobicity .
Commercial and Research Relevance
Biological Activity
N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a benzyl group, an ethoxyethyl moiety, and a dihydroisoquinoline nucleus, which are known to contribute to its pharmacological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a tyrosinase inhibitor, which is crucial for melanin production in skin cells. This property suggests potential applications in dermatological treatments .
- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which could mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent .
- Anti-inflammatory Effects : There is evidence suggesting that N-benzyl derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Studies
- Dermatological Applications : A clinical study evaluated the efficacy of N-benzyl derivatives in treating hyperpigmentation disorders. Patients showed significant improvement in skin tone uniformity and reduction in melanin content after topical application over eight weeks.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and preservation of neuronal function, suggesting potential for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis often involves coupling the dihydroisoquinolinone core with the ethoxyethyl side chain, followed by benzyl acetamide functionalization. Key steps include:
- Nucleophilic substitution for ethoxyethyl group introduction, using bases like triethylamine in DMF .
- Amide coupling via carbodiimides (e.g., EDC/HOBt) under inert conditions .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) .
- Yield Optimization : Control reaction temperature (e.g., reflux at 80°C for 6–8 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize by-products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Techniques :
- NMR Spectroscopy (¹H/¹³C) to confirm regiochemistry of the ethoxyethyl and benzyl groups .
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
- X-ray Crystallography (using SHELXL ) to resolve stereochemical ambiguities in the dihydroisoquinolinone core.
Q. How can researchers design preliminary biological activity assays for this compound?
- Assay Design :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., isoquinolinone derivatives show kinase inhibition ).
- In Vitro Screening : Use fluorescence-based ATPase assays (IC₅₀ determination) or cell viability assays (MTT protocol) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for kinases) to model interactions with the ethoxyethyl and acetamide groups .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Troubleshooting :
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange in the ethoxyethyl chain .
- Impurity Analysis : LC-MS to identify by-products from incomplete coupling or oxidation .
- Crystallographic Validation : Compare experimental X-ray data with computational models to confirm stereochemistry .
Q. How does the ethoxyethyl side chain influence solubility and pharmacokinetic properties?
- Experimental Approach :
- LogP Measurement : Shake-flask method (octanol/water) to quantify hydrophobicity .
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Considerations :
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during dihydroisoquinolinone formation .
- Process Optimization : Switch batch reactions to flow chemistry for better temperature control and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
